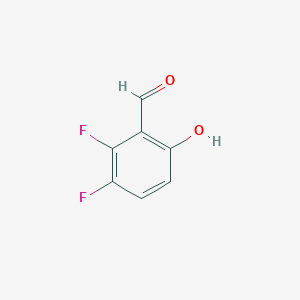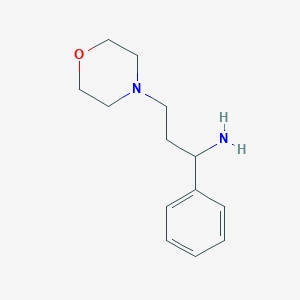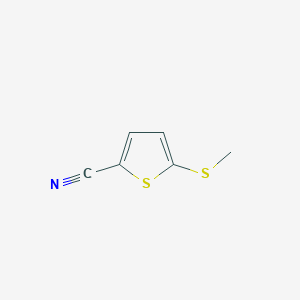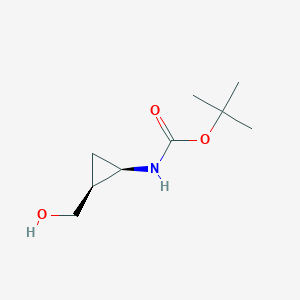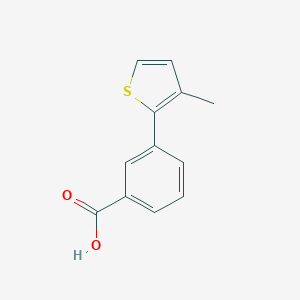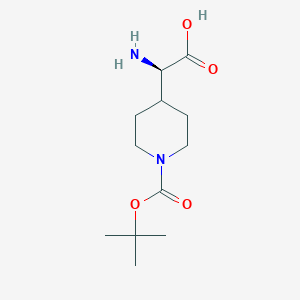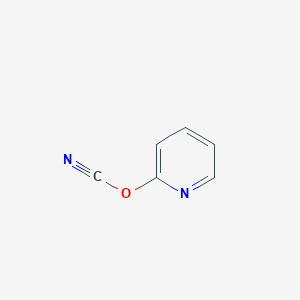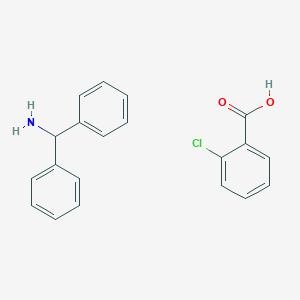
Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate, also known as phenibut, is a nootropic drug that has gained popularity in recent years. It was first developed in Russia in the 1960s for its anxiolytic and calming effects. Phenibut is a derivative of GABA and is believed to act as a GABA receptor agonist. It has been used to treat anxiety, insomnia, and other conditions.
Wirkmechanismus
Phenibut is believed to act as a GABA receptor agonist, which means it enhances the effects of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation. By enhancing the effects of GABA, Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate can help to reduce anxiety and promote calmness.
Biochemical and Physiological Effects:
Phenibut has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Phenibut has also been shown to have antioxidant properties, which can help to protect the brain from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Phenibut has a number of advantages and limitations for use in lab experiments. Its anxiolytic and calming effects make it a useful tool for studying anxiety and stress. However, its potential for abuse and addiction make it important to use caution when using it in experiments.
Zukünftige Richtungen
There are a number of future directions for research on Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate. One area of interest is its potential use in treating alcohol withdrawal syndrome and other addictive disorders. Another area of interest is its potential use in improving cognitive function and memory. Further research is needed to fully understand the effects of Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate and its potential uses.
Synthesemethoden
Phenibut can be synthesized through the reaction of beta-phenyl-gamma-aminobutyric acid with 2-chlorobenzoic acid. This reaction produces Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate hydrochloride, which is the most commonly used form of Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate.
Wissenschaftliche Forschungsanwendungen
Phenibut has been the subject of numerous scientific studies. It has been shown to have anxiolytic and calming effects, as well as improving cognitive function and memory. Phenibut has also been studied for its potential use in treating alcohol withdrawal syndrome and other addictive disorders.
Eigenschaften
CAS-Nummer |
171507-25-8 |
|---|---|
Produktname |
Benzenemethanamine, alpha-phenyl-, 2-chlorobenzoate |
Molekularformel |
C20H18ClNO2 |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
2-chlorobenzoic acid;diphenylmethanamine |
InChI |
InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10) |
InChI-Schlüssel |
LHRLKVZRZDVYBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC=C(C(=C1)C(=O)O)Cl |
Andere CAS-Nummern |
171507-25-8 |
Synonyme |
2-chlorobenzoic acid, diphenylmethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



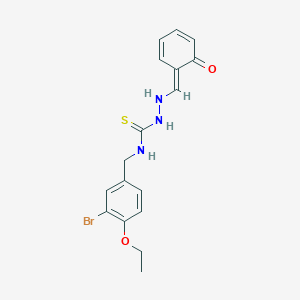
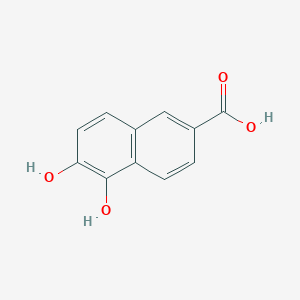
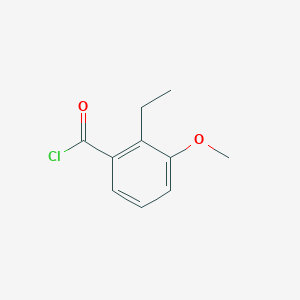
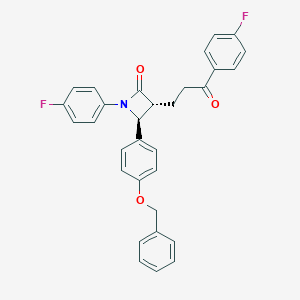
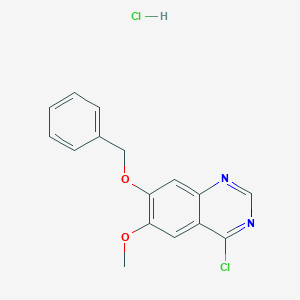
![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)
